

"4-Chloro-3-methylpyrazolo[1,5-a]pyrazine structural analogs"

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Compound of Interest

| | |
|----------------|--|
| Compound Name: | 4-Chloro-3-methylpyrazolo[1,5-a]pyrazine |
| CAS No.: | 2309462-56-2 |
| Cat. No.: | B2957274 |

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An in-depth technical analysis of **4-Chloro-3-methylpyrazolo[1,5-a]pyrazine** and its structural analogs requires a multidisciplinary approach, bridging synthetic organic chemistry with structural biology. As a highly privileged heterocyclic scaffold, this core is foundational in the development of next-generation kinase inhibitors targeting oncology, autoimmune disorders, and neurodegenerative diseases.

This guide dissects the structural rationale, synthetic derivatization workflows, and structure-activity relationships (SAR) of this critical building block.

Structural Rationale & Pharmacophore Analysis

The molecular architecture of **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** (Molecular Formula: C₇H₆ClN₃)[1] is not accidental; it is a highly evolved starting material designed for precision medicinal chemistry[2].

- The Pyrazolo[1,5-a]pyrazine Core (Hinge Binder): The bicyclic nitrogen-rich system mimics the purine ring of endogenous ATP. When docked into a kinase active site, the core acts as a

potent hinge-binding motif. For example, in Bruton's Tyrosine Kinase (BTK), the pyrazolo[1,5-a]pyrazine core forms a critical hydrogen bond with the backbone nitrogen of Met477[3].

- **The C4-Chlorine (Synthetic Handle):** The chlorine atom at the 4-position is highly electrophilic due to the electron-withdrawing nature of the adjacent pyrazine nitrogens. This primes the C4 position for rapid functionalization via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling[4].
- **The C3-Methyl Group (Steric Vector):** The seemingly simple addition of a methyl group at the 3-position introduces a profound thermodynamic advantage. It creates a localized steric clash that restricts the rotational freedom of whatever substituent is added at C4. By locking the C4-linker into a specific bioactive conformation, the entropic penalty upon target binding is minimized, drastically increasing kinome selectivity.

Self-Validating Synthetic Methodologies

To generate diverse structural analogs, the C4-chlorine must be displaced. Below are the field-proven, step-by-step protocols for achieving this, complete with the mechanistic causality behind the reagent selection.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C4

This workflow is utilized to install amine-linked or ether-linked pharmacophores, a common strategy in the synthesis of BTK and LRRK2 inhibitors[5].

- **Reaction Setup:** In a sealed microwave vial, combine **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** (1.0 eq) and the desired nucleophile (e.g., an O-linked 4-hydroxy-piperidyl derivative, 1.2 eq).
- **Solvent & Base Addition:** Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) and N-Methyl-2-pyrrolidone (NMP) to achieve a 0.5 M concentration.
 - **Causality:** NMP is a high-boiling polar aprotic solvent. It is strictly required here because it effectively solvates the highly charged Meisenheimer complex intermediate, lowering the activation energy of the substitution[4]. DIPEA acts as a sterically hindered, non-

nucleophilic proton sink to neutralize the HCl byproduct without competing for the electrophilic C4 center.

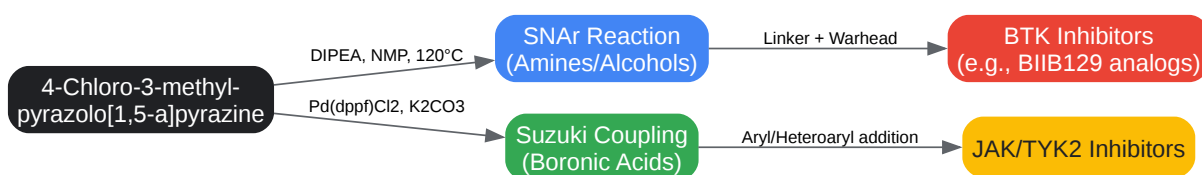
- Thermal Activation: Heat the mixture at 120°C for 2-4 hours.
 - Validation: Monitor via LC-MS. The reaction is self-validating when the starting material mass (m/z 168.0 [M+H]⁺) is completely consumed, replaced by the product mass.
- Workup: Quench with cold water to precipitate the product, or extract with EtOAc, washing extensively with brine to remove the NMP.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C4

When direct aryl or heteroaryl attachment is required (often seen in JAK/TYK2 inhibitor development), palladium catalysis is employed.

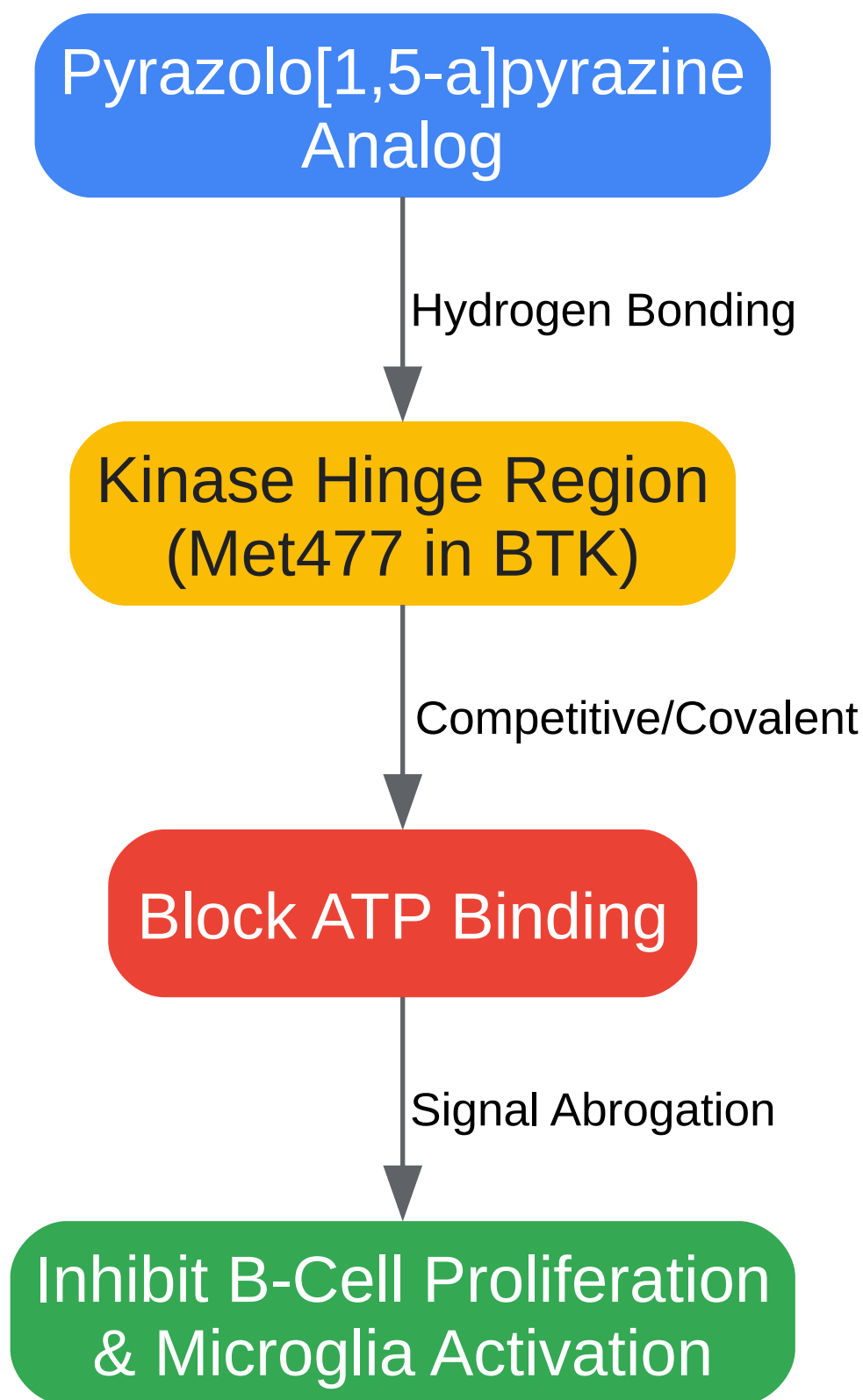
- Catalyst & Substrate Loading: Charge an oven-dried flask with the 4-chloro core (1.0 eq), the desired aryl boronic acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).
 - Causality: Pd(dppf)Cl₂ is specifically chosen because the large bite angle of the dppf ligand accelerates the final reductive elimination step, preventing the formation of homocoupled byproducts.
- Biphasic Solvent System: Add aqueous K₂CO₃ (2.0 M, 3.0 eq) and 1,4-dioxane (ratio 1:4).
 - Causality: The biphasic nature is non-negotiable. Water is essential to dissolve the inorganic base, generating the reactive boronate species required for the transmetalation step. Dioxane solubilizes the organic substrates.
- Degassing: Sparge the solution with N₂ for 10 minutes. Oxygen must be excluded to prevent the oxidation of Pd(0) to inactive Pd(II) species.
- Execution: Heat at 90°C for 12 hours, filter through Celite, and purify via flash chromatography.

Workflow & Pathway Visualizations



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Synthetic divergence of the pyrazolo[1,5-a]pyrazine core via SNAr and Suzuki cross-coupling.



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Mechanism of kinase inhibition via hinge-binding and downstream signaling abrogation.

Biological Targets & SAR Data Presentation

The derivatization of the **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** core has led to breakthroughs across multiple therapeutic areas. In lung adenocarcinoma models (A549 cell lines), specific pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated significant cytotoxicity by reducing phosphoinositide 3-kinase (PI3K) protein levels[6]. Furthermore, in the realm of neuroimmunology, compounds utilizing this core as a hinge-binder (such as the precursors to BIIB129) have shown profound efficacy in targeting BTK for Multiple Sclerosis[3].

Table 1: Quantitative SAR Summary of Pyrazolo[1,5-a]pyrazine Analogs

| Target Kinase | Disease Indication | C4 Substitution Strategy | Representative Efficacy | Mechanism of Action |
|---------------|----------------------|---|-------------------------|----------------------------|
| BTK | Multiple Sclerosis | O-linked piperidyl + acrylamide warhead | IC50 < 10 nM | Targeted Covalent (Cys481) |
| PI3K | Lung Adenocarcinoma | Long-chain alkyl amides | IC50 ~ 7.01 μM | Reversible ATP-competitive |
| LRRK2 | Parkinson's Disease | Aryl/Heteroaryl amines | Low nM range | Reversible ATP-competitive |
| JAK1 / TYK2 | Autoimmune Disorders | Aryl/Heteroaryl via Suzuki coupling | Low nM range | Reversible ATP-competitive |

Data synthesized from preclinical characterizations of BIIB129 analogs[3] and A549 cell line assays[6].

References

- PubChemLite - **4-chloro-3-methylpyrazolo[1,5-a]pyrazine** (C7H6ClN3). Université du Luxembourg. Available at:[[Link](#)]

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- Substituted 5-(pyrazin-2-yl)-1H-pyrazolo[3, 4-b] pyridine and pyrazolo [3, 4-b] pyridine derivatives as protein kinase inhibitors (LRRK2). *Google Patents* (US9187473B2).

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- 2. Pyrazolo[1,5-a]pyrazin-4(5H)-one|CAS 1301714-00-0 [benchchem.com]
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